1-Amino-9,10-dihydro-4-((4-((2-naphthylsulphonyl)amino)cyclohexyl)amino)-9,10-dioxoanthracene-2-sulphonic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Amino-9,10-dihydro-4-((4-((2-naphthylsulphonyl)amino)cyclohexyl)amino)-9,10-dioxoanthracene-2-sulphonic acid is a complex organic compound with a molecular formula of C30H26N3NaO7S2 and a molecular weight of 627.66311 g/mol . This compound is known for its unique structure, which includes an anthracene core, sulfonic acid group, and naphthylsulphonyl and cyclohexylamino substituents.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Amino-9,10-dihydro-4-((4-((2-naphthylsulphonyl)amino)cyclohexyl)amino)-9,10-dioxoanthracene-2-sulphonic acid involves multiple stepsThe reaction conditions typically involve the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The process may also include purification steps such as crystallization, filtration, and chromatography to obtain the desired product with high purity .
Analyse Chemischer Reaktionen
Types of Reactions
1-Amino-9,10-dihydro-4-((4-((2-naphthylsulphonyl)amino)cyclohexyl)amino)-9,10-dioxoanthracene-2-sulphonic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reaction conditions often involve controlled temperatures, specific solvents, and catalysts to achieve the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield different oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Wissenschaftliche Forschungsanwendungen
1-Amino-9,10-dihydro-4-((4-((2-naphthylsulphonyl)amino)cyclohexyl)amino)-9,10-dioxoanthracene-2-sulphonic acid has several scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 1-Amino-9,10-dihydro-4-((4-((2-naphthylsulphonyl)amino)cyclohexyl)amino)-9,10-dioxoanthracene-2-sulphonic acid involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Some similar compounds include:
- Sodium 1-amino-9,10-dihydro-4-((4-((4-methylphenyl)sulphonyl)oxy)phenyl)amino)-9,10-dioxoanthracene-2-sulphonate .
- Other anthracene derivatives with similar structural features .
Uniqueness
1-Amino-9,10-dihydro-4-((4-((2-naphthylsulphonyl)amino)cyclohexyl)amino)-9,10-dioxoanthracene-2-sulphonic acid is unique due to its specific combination of functional groups and structural elements, which confer distinct chemical and biological properties. This uniqueness makes it valuable for various scientific and industrial applications .
Eigenschaften
CAS-Nummer |
83027-33-2 |
---|---|
Molekularformel |
C30H27N3O7S2 |
Molekulargewicht |
605.7 g/mol |
IUPAC-Name |
1-amino-4-[[4-(naphthalen-2-ylsulfonylamino)cyclohexyl]amino]-9,10-dioxoanthracene-2-sulfonic acid |
InChI |
InChI=1S/C30H27N3O7S2/c31-28-25(42(38,39)40)16-24(26-27(28)30(35)23-8-4-3-7-22(23)29(26)34)32-19-10-12-20(13-11-19)33-41(36,37)21-14-9-17-5-1-2-6-18(17)15-21/h1-9,14-16,19-20,32-33H,10-13,31H2,(H,38,39,40) |
InChI-Schlüssel |
YKVQXEUHVDKZAG-UHFFFAOYSA-N |
Kanonische SMILES |
C1CC(CCC1NC2=CC(=C(C3=C2C(=O)C4=CC=CC=C4C3=O)N)S(=O)(=O)O)NS(=O)(=O)C5=CC6=CC=CC=C6C=C5 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.